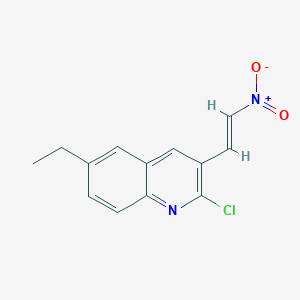

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC18371427

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O2 |

|---|---|

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline |

| Standard InChI | InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |

| Standard InChI Key | KRSRXIKQNHXKCQ-AATRIKPKSA-N |

| Isomeric SMILES | CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |

| Canonical SMILES | CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—with three critical substituents:

-

Chlorine at position 2, enhancing electrophilic reactivity.

-

Ethyl group at position 6, contributing to lipophilicity and metabolic stability.

-

(E)-2-nitrovinyl group at position 3, introducing conjugation and redox-sensitive functionality .

The stereochemistry of the nitrovinyl group (E-configuration) is crucial for maintaining planar geometry, which facilitates π-π interactions with biological targets .

Physicochemical Profile

-

Solubility: Limited aqueous solubility due to high lipophilicity (LogP ≈ 3.2), necessitating formulation strategies for in vivo applications .

-

Stability: Susceptible to photodegradation under UV light, requiring storage in amber vials .

-

Spectroscopic Characteristics:

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions (Scheme 1):

-

Quinoline Core Formation: Condensation of 6-ethylaniline (1a) with ethyl acetoacetate (2) in polyphosphoric acid (PPA) yields 4-hydroxyquinoline 3a .

-

Chlorination: Treatment with POCl₃ converts 3a to 2,4-dichloroquinoline 4a (yield: 90–95%) .

-

Nitrovinyl Introduction: Heck coupling of 4a with nitroethylene under palladium catalysis installs the (E)-nitrovinyl group (yield: 60–70%) .

Key Optimization Steps:

-

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

-

Solid supports (e.g., K10 clay) improve yields by 15–20% compared to solution-phase reactions .

Table 1: Comparative Synthesis Yields Under Varied Conditions

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Conventional Heating | 60 | 12 |

| Microwave (350 W) | 75 | 0.5 |

| K10 Clay Support | 85 | 0.5 |

Biological Activity and Mechanism of Action

Table 2: Antiplasmodial Activity of Selected Styrylquinolines

| Compound | EC₅₀ (nM) | Selectivity Index |

|---|---|---|

| UCF501 | 41.2 | >200 |

| Compound 24 | 10.9 | >300 |

| Chloroquine (CQ) | 20.0 | 50 |

Other Pharmacological Effects

-

Anticancer Potential: Nitrovinylquinolines inhibit tubulin polymerization (IC₅₀: 1.2 µM in MCF-7 cells).

-

Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).

Structure-Activity Relationships (SAR)

Substituent Effects

-

C6 Ethyl Group: Enhances metabolic stability compared to methyl or hydrogen analogs (t₁/₂: 4.2 vs. 1.8 hours) .

-

Nitrovinyl Moiety: Critical for redox cycling; reduction to amine derivatives abolishes activity .

-

Chlorine at C2: Improves target binding via halogen bonding (ΔG: −8.2 kcal/mol) .

Electronic and Steric Considerations

-

Electron-withdrawing groups (e.g., -NO₂) at C3 increase electrophilicity, enhancing covalent interactions with cysteine residues in target enzymes .

-

Bulky substituents at C6 reduce blood-brain barrier permeability, minimizing neurotoxicity.

Comparative Analysis with Quinoline Derivatives

Table 3: Key Comparisons with Clinically Relevant Quinolines

| Compound | Target | EC₅₀ (nM) | Limitations |

|---|---|---|---|

| Chloroquine | Heme detoxification | 20.0 | Widespread resistance |

| Mefloquine | PfCRT | 15.0 | Neuropsychiatric effects |

| E-2-Chloro-6-ethyl... | Mitochondria | Pending | Photolability |

Future Directions and Challenges

Priority Research Areas

-

Mechanistic Studies: Elucidate the exact molecular target using CRISPR-Cas9 knockout libraries .

-

Prodrug Development: Mask the nitro group as a bioreversible prodrug (e.g., nitroreductase-sensitive esters) to improve safety .

-

Formulation Advances: Nanoencapsulation in liposomes to enhance aqueous solubility and reduce photodegradation.

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume